molecular formula C6H6N2O3 B1278420 3-Amino-5-nitrophenol CAS No. 618-64-4

3-Amino-5-nitrophenol

Cat. No.: B1278420
CAS No.: 618-64-4
M. Wt: 154.12 g/mol
InChI Key: VYBFQVODGUQVGO-UHFFFAOYSA-N
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Description

3-Amino-5-nitrophenol is an organic compound with the molecular formula C6H6N2O3. It is a yellow solid that is used in various chemical applications. This compound is known for its unique structure, which includes both an amino group (-NH2) and a nitro group (-NO2) attached to a phenol ring. These functional groups contribute to its reactivity and versatility in chemical synthesis and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Nitroso and nitro derivatives.

    Reduction: 3,5-Diaminophenol.

    Substitution: Halogenated phenols.

Mechanism of Action

The mechanism of action of 3-Amino-5-nitrophenol involves its interaction with various molecular targets and pathways. The amino and nitro groups allow it to participate in redox reactions, which can affect cellular processes. In biological systems, it can act as an inhibitor or activator of enzymes, influencing metabolic pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Amino-4-nitrophenol
  • 2-Amino-5-nitrophenol
  • 4-Amino-3-nitrophenol
  • 5-Amino-2-nitrophenol

Comparison: 3-Amino-5-nitrophenol is unique due to the specific positioning of its amino and nitro groups on the phenol ring. This positioning affects its reactivity and the types of reactions it can undergo. For example, 2-Amino-4-nitrophenol has different reactivity patterns due to the different positions of its functional groups . The unique structure of this compound makes it particularly useful in certain chemical syntheses and industrial applications .

Properties

IUPAC Name

3-amino-5-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c7-4-1-5(8(10)11)3-6(9)2-4/h1-3,9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBFQVODGUQVGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442306
Record name 3-amino-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618-64-4
Record name 3-amino-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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